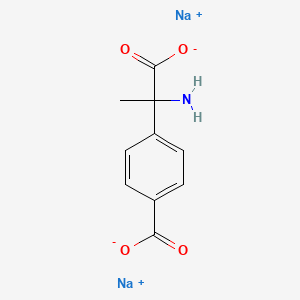
(RS)-MCPG disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Group I / group II metabotropic glutamate receptor antagonist. Water soluble form. Also available in Kit: mGlu antagonists. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Sodium salt of (RS)-MCPG
Biologische Aktivität
(RS)-MCPG disodium salt, chemically known as (RS)-α-Methyl-4-carboxyphenylglycine disodium salt, is a significant compound in neuroscience research due to its role as a non-selective antagonist of metabotropic glutamate receptors (mGluRs). This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₁₀H₉NNa₂O₄
- Molecular Weight : Approximately 253.16 g/mol
- Appearance : White solid, soluble in water
This compound functions primarily as an antagonist at both group I and group II mGluRs. By competing with glutamate for binding sites on these receptors, it inhibits the activation of downstream signaling pathways associated with synaptic transmission and neuronal excitability. This mechanism allows researchers to study the physiological roles of mGluRs in various biological processes, including pain perception, mood regulation, and cognitive function .
Biological Activity
The biological activity of this compound has been extensively studied in various experimental models. Key findings include:
- Hyperlocomotion Induction : Studies have shown that administration of this compound can lead to hyperlocomotion in animal models, such as amphetamine-pre-exposed rats. This suggests its potential effects on behavior and motor activity .
- Synaptic Transmission Modulation : The compound has been demonstrated to modulate synaptic transmission by blocking glutamate-induced signaling pathways. This modulation is crucial for understanding neurophysiological processes .
- Long-Term Potentiation (LTP) and Long-Term Depression (LTD) : Research indicates that while (RS)-MCPG can block certain mGluR-mediated responses, it does not prevent NMDA receptor-dependent forms of LTP and LTD in the visual cortex. This highlights the complexity of mGluR interactions and the specific contexts in which (RS)-MCPG exerts its effects .
Applications in Research
This compound is utilized in various research applications:
- Neuropharmacology : It serves as a tool for investigating the roles of mGluRs in neuropharmacological contexts, including studies on neurodegenerative diseases and psychiatric disorders .
- Behavioral Studies : The compound is employed to explore the behavioral consequences of modulating glutamatergic signaling, providing insights into conditions such as anxiety and depression .
- Mechanistic Studies : Researchers use (RS)-MCPG to dissect the signaling pathways activated by mGluRs, contributing to a better understanding of synaptic plasticity and neurodevelopmental processes .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Synaptic Responses : In a study examining synaptic responses in rat visual cortex slices, (RS)-MCPG was shown to effectively block the activation of mGluRs by synthetic agonists but failed to inhibit LTP or LTD induced by NMDA receptors. This indicates its selective action depending on the receptor context .
- Impact on Neurotransmitter Systems : Another study demonstrated that (RS)-MCPG could modulate neurotransmitter release dynamics, influencing behavioral outcomes related to anxiety-like symptoms in rodent models .
Eigenschaften
IUPAC Name |
disodium;4-(1-amino-1-carboxylatoethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.2Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOTXTUQJLFNHB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])N.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NNa2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














